N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.
Coupling Reactions: The final step involves coupling the oxane and thiophene derivatives through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxane ring, potentially opening it to form linear alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Linear alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions, while the thiophene ring can participate in electron-donating or withdrawing processes, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}furan-2-carboxamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its benzamide and furan analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C22H29NO3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H29NO3S/c1-16(2)19-15-22(11-13-26-19,17-7-4-5-8-18(17)25-3)10-12-23-21(24)20-9-6-14-27-20/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,23,24) |
InChI Key |
BBCRVOCQADCCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)(CCNC(=O)C2=CC=CS2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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